FMOC-DL-4-tert-butyl-PHE FMOC-DL-4-tert-butyl-PHE
Brand Name: Vulcanchem
CAS No.: 1236257-38-7
VCID: VC2660914
InChI: InChI=1S/C28H29NO4/c1-28(2,3)19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)
SMILES: CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C28H29NO4
Molecular Weight: 443.5 g/mol

FMOC-DL-4-tert-butyl-PHE

CAS No.: 1236257-38-7

Cat. No.: VC2660914

Molecular Formula: C28H29NO4

Molecular Weight: 443.5 g/mol

* For research use only. Not for human or veterinary use.

FMOC-DL-4-tert-butyl-PHE - 1236257-38-7

Specification

CAS No. 1236257-38-7
Molecular Formula C28H29NO4
Molecular Weight 443.5 g/mol
IUPAC Name 3-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C28H29NO4/c1-28(2,3)19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)
Standard InChI Key OKEORFXNCSRZFL-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Structure and Properties

FMOC-DL-4-tert-butyl-PHE, also known as 3-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, represents a modified phenylalanine derivative with specific structural characteristics optimized for peptide synthesis applications. This compound combines the advantages of FMOC protection chemistry with the enhanced properties conferred by the tert-butyl group.

Basic Chemical Properties

The compound features the following fundamental properties:

PropertyValueReference
CAS Number1236257-38-7 (DL isomer)
Molecular FormulaC28H29NO4
Molecular Weight443.5 g/mol
IUPAC Name3-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChIInChI=1S/C28H29NO4/c1-28(2,3)19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)
Standard InChIKeyOKEORFXNCSRZFL-UHFFFAOYSA-N
Physical AppearanceSolid
ColorClear
Storage Temperature2-7°C (refrigeration recommended)

The presence of the tert-butyl group at the para position of the phenyl ring significantly influences the compound's physicochemical properties, including enhanced lipophilicity and steric bulk. These properties make FMOC-DL-4-tert-butyl-PHE an ideal candidate for specialized applications in peptide synthesis and pharmaceutical development.

Structural Isomers and Related Compounds

FMOC-DL-4-tert-butyl-PHE is available as a racemic mixture, but individual stereoisomers are also commercially available for specific applications:

IsomerCAS NumberNotes
FMOC-D-Phe(4-tBu)-OH252049-14-2The D-enantiomer, used for creating D-amino acid containing peptides
FMOC-L-4-tert-butyl-PHE213383-02-9The L-enantiomer, more commonly used in natural peptide sequences
DL-4-Tert-butylphenylalanine98708-80-6The unprotected parent amino acid

The unmodified parent compound, DL-4-Tert-butylphenylalanine (98708-80-6), has distinct physical properties including a melting point of 255-257°C and a predicted pKa of 2.23±0.10 . The addition of the FMOC protecting group significantly alters the compound's solubility profile and reactivity, making it suitable for solid-phase peptide synthesis applications.

Mechanism of Action and Chemical Behavior

The utility of FMOC-DL-4-tert-butyl-PHE stems from its dual functionality in peptide synthesis - the FMOC group provides temporary amino protection while the para-tert-butyl modification enhances certain desirable properties of the resulting peptides.

FMOC Protection Chemistry

The FMOC group belongs to a family of urethane protecting groups that effectively suppress racemization during the activation and coupling processes critical to peptide synthesis . This protection strategy offers several advantages:

  • The FMOC group demonstrates exceptional lability to bases, particularly secondary amines, allowing for selective deprotection under mild conditions .

  • When used in solid-phase synthesis, the dibenzofulvene byproduct generated during deprotection can be easily washed away, simplifying purification processes .

  • The FMOC group can be monitored spectrophotometrically during deprotection, allowing for real-time assessment of reaction progress .

The mechanism involves base-catalyzed removal of the relatively acidic proton at the 9-position of the fluorene ring system, leading to elimination and formation of dibenzofulvene and carbon dioxide, while liberating the free amine for subsequent coupling reactions.

Impact of the tert-Butyl Modification

The presence of the tert-butyl group at the para position of the phenylalanine's aromatic ring introduces several advantageous properties:

  • Enhanced lipophilicity and membrane permeability for resulting peptides

  • Steric protection that can influence the secondary structure of peptides

  • Improved stability against certain degradation pathways

  • Potential for specialized non-covalent interactions in target binding sites

Research indicates that bulky tert-butyl groups significantly impact molecular stability and reactivity, as demonstrated in studies of similar compounds like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, where the tert-butyl group provides remarkable stability against hydrolysis .

Applications in Peptide Chemistry and Biochemical Research

FMOC-DL-4-tert-butyl-PHE finds extensive application across multiple domains of chemical and pharmaceutical research due to its unique properties and versatility.

Solid-Phase Peptide Synthesis

The primary application of FMOC-DL-4-tert-butyl-PHE is in solid-phase peptide synthesis (SPPS), particularly using the FMOC strategy. This technique has become the method of choice for peptide synthesis due to its efficiency and versatility . The compound's role in this process includes:

  • Facilitating peptide bond formation while preventing racemization during coupling reactions

  • Providing selective amino protection that can be removed under orthogonal conditions to side-chain protecting groups

  • Enabling stepwise assembly of complex peptide sequences through controlled deprotection and coupling cycles

Modern SPPS protocols often utilize optimized conditions for FMOC deprotection, including shorter reaction times with piperidine (typically 3 minutes or less) or alternative bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for challenging sequences .

Pharmaceutical Development Applications

Beyond basic peptide synthesis, FMOC-DL-4-tert-butyl-PHE contributes to pharmaceutical research in several ways:

  • Development of peptide-based drugs with enhanced pharmacokinetic properties

  • Creation of peptide libraries for drug discovery screening

  • Design of peptide therapeutics with improved stability and bioavailability

  • Synthesis of enzyme inhibitors and receptor modulators

The tert-butyl modification can significantly impact the binding properties and metabolic stability of resulting peptides, making this derivative particularly valuable for medicinal chemistry applications.

Bioconjugation and Protein Engineering

The compound plays an important role in advanced bioconjugation processes, facilitating:

  • Attachment of peptides to other biomolecules such as antibodies or drugs

  • Development of targeted drug delivery systems

  • Creation of peptide-based imaging agents

  • Design of novel proteins with specific functionalities

These applications leverage the unique reactivity profile of FMOC-DL-4-tert-butyl-PHE to create sophisticated biomolecular constructs for research and therapeutic purposes.

Comparative Analysis with Related Compounds

To better understand the specific advantages of FMOC-DL-4-tert-butyl-PHE, it is instructive to compare it with related phenylalanine derivatives used in peptide synthesis.

Comparison with Other Protected Phenylalanine Derivatives

The following table provides a comparative analysis of FMOC-DL-4-tert-butyl-PHE with related compounds:

CompoundKey DifferencesAdvantages/Disadvantages
FMOC-Phe-OH (standard)Lacks tert-butyl groupLess lipophilic, smaller steric bulk
FMOC-Phe(4-Br)-OHContains 4-bromo instead of 4-tert-butylPotential for cross-coupling reactions, different electronic properties
BOC-Phe(4-tBu)-OHBOC instead of FMOC protectionDifferent deprotection conditions (acid vs. base labile)
FMOC-Phe(4-tBuOCO)-OHContains 4-tert-butyloxycarbonylDifferent electronic properties, additional functional group

The selection of the appropriate derivative depends on specific application requirements, including:

  • Desired peptide solubility and aggregation properties

  • Requirements for orthogonal protection strategies

  • Specific conformational constraints needed in the final peptide

  • Electronic and steric properties required for target binding

Advantages in Challenging Peptide Sequences

FMOC-DL-4-tert-butyl-PHE offers particular advantages when synthesizing difficult peptide sequences prone to aggregation or poor coupling efficiency. The bulky tert-butyl group can disrupt intermolecular interactions that lead to aggregation during synthesis, potentially improving yields for challenging sequences. Additionally, the enhanced lipophilicity can improve solubility in the organic solvents typically used in peptide synthesis.

Current Research Applications and Future Directions

Current research continues to expand the applications of FMOC-DL-4-tert-butyl-PHE in multiple fields, with several promising directions emerging.

Recent Research Developments

Recent studies have focused on leveraging the unique properties of tert-butyl-modified phenylalanine derivatives in:

  • Development of peptide therapeutics with enhanced stability profiles

  • Design of peptides with improved blood-brain barrier penetration

  • Creation of peptide-based materials with novel properties

  • Investigation of structure-activity relationships in peptide-receptor interactions

The compound's versatility makes it valuable across diverse research domains, from fundamental peptide chemistry to advanced pharmaceutical development.

Future Research Directions

Future research involving FMOC-DL-4-tert-butyl-PHE may explore:

  • Development of new methodologies for challenging peptide synthesis

  • Investigation of the impact of tert-butyl modification on peptide-protein interactions

  • Application in peptidomimetic design for drug discovery

  • Integration into novel bioconjugation strategies for targeted therapeutics

As peptide therapeutics continue to gain importance in pharmaceutical development, specialized amino acid derivatives like FMOC-DL-4-tert-butyl-PHE will likely play increasingly important roles in advancing the field.

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